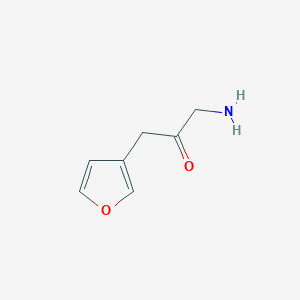
1-Amino-3-(furan-3-yl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-(furan-3-yl)propan-2-one is an organic compound featuring a furan ring attached to a propanone backbone with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-3-(furan-3-yl)propan-2-one can be synthesized through various methods. One common approach involves the reaction of furan-3-carboxaldehyde with nitromethane to form a nitroalkene intermediate, which is then reduced to the corresponding amine using a reducing agent such as hydrogen in the presence of a palladium catalyst . Another method involves the condensation of furan-3-carboxaldehyde with an appropriate amine under acidic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-(furan-3-yl)propan-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed:
Oxidation: Oximes, nitriles.
Reduction: Alcohols, amines.
Substitution: Derivatives with different functional groups.
Scientific Research Applications
1-Amino-3-(furan-3-yl)propan-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Amino-3-(furan-3-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
1-Amino-3-(furan-3-yl)propan-2-one can be compared with other similar compounds such as:
1-Amino-3-(furan-2-yl)propan-2-one: Similar structure but with the furan ring attached at a different position, leading to different chemical and biological properties.
3-Amino-3-(furan-2-yl)propan-1-ol: Contains a hydroxyl group instead of a ketone, resulting in different reactivity and applications.
1-(Furan-3-yl)propan-2-amine:
Properties
Molecular Formula |
C7H9NO2 |
|---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
1-amino-3-(furan-3-yl)propan-2-one |
InChI |
InChI=1S/C7H9NO2/c8-4-7(9)3-6-1-2-10-5-6/h1-2,5H,3-4,8H2 |
InChI Key |
ZDYACGMPCHUBSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C1CC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


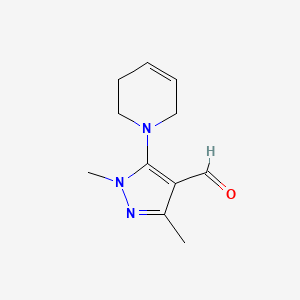

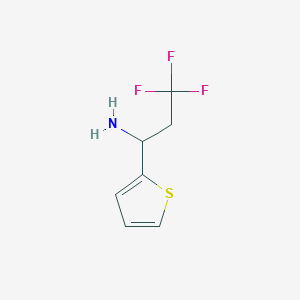
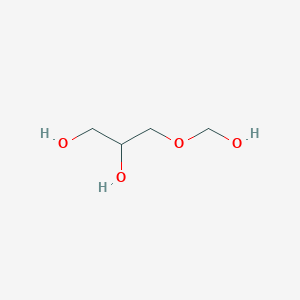
![2-((10R,13S,17S)-10,13-Dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl4-bromobenzenesulfonate](/img/structure/B13154603.png)
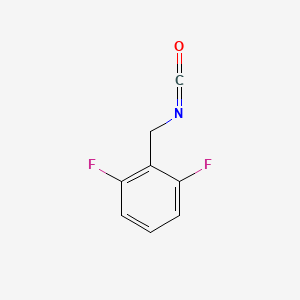

![2-{[(2-Aminoethyl)sulfanyl]methyl}benzonitrile](/img/structure/B13154621.png)
![2-[6-(difluoromethoxy)-5-methoxy-1H-indazol-3-yl]acetic acid](/img/structure/B13154627.png)
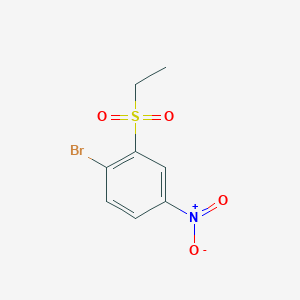

![7-(2-Furyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-9-carboxylic acid](/img/structure/B13154670.png)
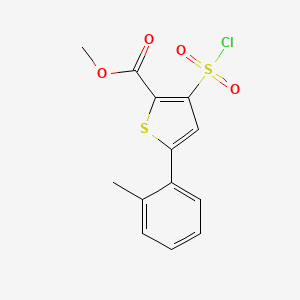
![tert-Butyl 3-[4-(trifluoromethyl)pyrimidin-2-yl]azetidine-1-carboxylate](/img/structure/B13154674.png)
